Cas no 80-07-9 (4,4'-Dichlorodiphenyl sulfone)

4,4'-Dichlorodiphenyl sulfone is a high-purity organic compound widely used as a key intermediate in the synthesis of specialty polymers, particularly polysulfones and polyethersulfones. Its rigid aromatic structure and sulfone linkage contribute to the exceptional thermal stability, chemical resistance, and mechanical strength of the resulting materials. The compound's symmetrical dichloro-substituted phenyl groups enhance reactivity in polycondensation reactions, enabling precise control over polymer properties. It is also employed in pharmaceutical and agrochemical applications due to its role as a versatile building block. The high melting point and low solubility in common solvents make it suitable for high-temperature processing. Strict quality control ensures consistency for industrial-scale applications.
4,4'-Dichlorodiphenyl sulfone structure
4,4'-Dichlorodiphenyl sulfone structure
商品名:4,4'-Dichlorodiphenyl sulfone
CAS番号:80-07-9
MF:C12H8Cl2O2S
メガワット:287.161720275879
MDL:MFCD00000619
CID:34196
PubChem ID:6625

4,4'-Dichlorodiphenyl sulfone 化学的及び物理的性質

名前と識別子

    • Bis(4-chlorophenyl) sulphone
    • 1,1'-sulfonylbis(4-chlorobenzene)
    • 4,4'-dichlorophenyl sulfone
    • 4-chloro-1-(4-chlorophenylsulfonyl)benzene
    • p-chlorophenyl sulfone
    • bis(p-chlorophenyl) sulfone
    • 4,4'-Dichloro Biphenyl Sulfone
    • 4,4'-dichlorodiphenyl sulfone
    • 4,4'-Dichloro Diphenyl Sulphone
    • 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene
    • 4,4’-Dichlorodiphenyl Sulfone
    • Bis(4-chlorophenyl) Sulfone
    • 1-chloro-4-(4-chlorophenyl)sulfonylbenzene
    • 4-Chlorophenyl sulfone
    • Sulfonyl-1,1'-bis(4-chlorobenzene)
    • p,p'-Dichlorodiphenyl sulfone
    • Sulfone, bis(p-chlorophenyl)
    • 4,4'-sulfonylbis(chlorobenzene)
    • Benzene, 1,1'-sulfonylbis[4-chloro-
    • 4,4'-Dichlorodiphenylsulfone
    • Di-p-chlorophenyl sulfone
    • 4,4'-Dichlorodiphenyl sulphone
    • UNII
    • 4,4'-DICHLORODIPHENYL SULFONE [HSDB]
    • AMY40783
    • AI3-02901
    • LS-1789
    • WLN: GR DSWR DG
    • InChI=1/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8
    • MFCD00000619
    • FT-0617041
    • 4,4[-Dichlorodiphenyl sulphone]
    • CAS-80-07-9
    • CS-0071002
    • 4,4'-dichloro diphenyl sulfone
    • NCGC00090750-02
    • Tox21_400008
    • STK279748
    • UNII-5U49794253
    • 4,4'-Dichlorodiphenyl Sulfone 100 microg/mL in Acetonitrile
    • NSC-50730
    • Bis(4-chlorophenyl)sulphone
    • 80-07-9
    • NSC-23899
    • W-104252
    • HSDB 5233
    • Z56858060
    • bis(4-chlorophenyl)sulfone
    • BRN 2052955
    • Benzene,1'-sulfonylbis[4-chloro-
    • SMR000568488
    • 1-chloro-4-(4-chlorobenzenesulfonyl)benzene
    • NSC38759
    • EINECS 201-247-9
    • NSC 23899
    • NCGC00090750-05
    • AKOS001053313
    • NCGC00090750-04
    • 4,4/'-Dichlorodiphenyl sulfone
    • NSC7207
    • 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene #
    • CHEMBL1334784
    • B0810
    • Q4637049
    • CCRIS 8813
    • HMS3039H07
    • EN300-100311
    • DS-13151
    • 1-chloro-4-(4-chlorophenyl)sulfonyl-benzene
    • NSC-7207
    • NCGC00090750-03
    • NSC50730
    • 5U49794253
    • Bis(4-chlorophenyl) sulfone, 98%
    • NSC23899
    • F0701-0150
    • MLS001065613
    • DTXCID004986
    • NSC-38759
    • SCHEMBL22742
    • AI3-01386
    • Sulfonyl bis(4-chlorobenzene)
    • AE-848/30709029
    • Benzene, 1,1'-sulfonylbis(4-chloro-
    • BBL000098
    • NCGC00090750-01
    • D71229
    • DTXSID9024986
    • EC 201-247-9
    • bis(4-chlorphenyl)sulfon
    • NS00003990
    • 1,1′-Sulfonylbis[4-chlorobenzene] (ACI)
    • Sulfone, bis(p-chlorophenyl) (6CI, 8CI)
    • 4,4′-Dichlorodiphenyl sulfone
    • B 0810
    • NSC 38759
    • NSC 50730
    • NSC 7207
    • p,p′-Dichlorodiphenyl sulfone
    • 1ST14238
    • DB-056405
    • 1ST14238-1000
    • 4,4'-Dichlorodiphenyl sulfone
    • MDL: MFCD00000619
    • インチ: 1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
    • InChIKey: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(Cl)=CC=1)(C1C=CC(Cl)=CC=1)=O
    • BRN: 2052955

計算された属性

  • せいみつぶんしりょう: 285.962206g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 285.962206g/mol
  • 単一同位体質量: 285.962206g/mol
  • 水素結合トポロジー分子極性表面積: 42.5Ų
  • 重原子数: 17
  • 複雑さ: 306
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • Temperature: When heated to decomposition it emits very toxic fumes of / hydrogen chloride and sulfur oxides/.
  • 色と性状: ひし形結晶
  • 密度みつど: 1.54g/cm3
  • ゆうかいてん: 148.0 to 151.0 deg-C
  • ふってん: 250 °C/10 mmHg(lit.)
  • フラッシュポイント: 233 ºC
  • 屈折率: 1.61
  • すいようせい: <0.1 g/100 mL at 20 ºC
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 42.52000
  • LogP: 4.90700
  • かんど: Moisture Sensitive
  • ようかいせい: 水に溶けず、冷たいエタノールに微溶解し、昇華することができる。

4,4'-Dichlorodiphenyl sulfone セキュリティ情報

4,4'-Dichlorodiphenyl sulfone 税関データ

  • 税関コード:29309070
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4,4'-Dichlorodiphenyl sulfone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0701-0150-5g
4,4'-Dichlorodiphenyl sulfone
80-07-9 95%+
5g
$60.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
151378-100G
4,4'-Dichlorodiphenyl sulfone
80-07-9
100g
¥684.6 2023-12-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0810-25G
4,4'-Dichlorodiphenyl Sulfone
80-07-9 >98.0%(GC)
25g
¥120.00 2024-04-15
TRC
D434165-10g
4,4’-Dichlorodiphenyl Sulfone
80-07-9
10g
$ 247.00 2023-09-07
TRC
D434165-50g
4,4’-Dichlorodiphenyl Sulfone
80-07-9
50g
$ 351.00 2023-09-07
Cooke Chemical
A3527912-2.5kg
4,4'-Dichlorodiphenyl Sulfone
80-07-9 ≥98.0%
2.5kg
RMB 792.00 2025-02-20
Life Chemicals
F0701-0150-10g
4,4'-Dichlorodiphenyl sulfone
80-07-9 95%+
10g
$84.0 2023-09-07
Enamine
EN300-100311-50.0g
1-chloro-4-(4-chlorobenzenesulfonyl)benzene
80-07-9 95.0%
50.0g
$45.0 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18938-500g
Bis(4-chlorophenyl) sulfone, 99%
80-07-9 99%
500g
¥1029.00 2022-03-14
Cooke Chemical
A3527912-500G
4,4'-Dichlorodiphenyl Sulfone
80-07-9 ≥98.0%
500g
RMB 208.80 2025-02-20

4,4'-Dichlorodiphenyl sulfone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cupric acetate Solvents: Acetonitrile ;  rt → 60 °C; 3 h, 60 °C
リファレンス
Synthesis of biarylsulfones by homo-coupling of sodium arylsulfinate
Zhang, Siyi; et al, Huaxue Tongbao, 2014, 77(12), 1240-1243

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bromate Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: Water ;  30 min, 80 °C
リファレンス
The highly selective metal-free oxidation of sulfides, tellurides and phosphines using sodium bromate in the presence of recyclable ionic liquid [bmim]HSO4, at 80 °.
Rajeswari, M.; et al, Journal of Chemical Research, 2016, 40(7), 442-444

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Synthesis and reactions of arylcarboxylic fluorosulfonic acid anhydrides
Effenberger, Franz; et al, Chemische Berichte, 1981, 114(5), 1967-71

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Diphenyl disulfide ,  Palladium Solvents: Methanol ,  Water ;  6 h, 100 °C
リファレンス
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides
Li, Xing; et al, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors
Zhang, Zhiguo ; et al, Journal of Organic Chemistry, 2019, 84(7), 3919-3926

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tetraethylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  5 h, rt
リファレンス
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids
Yao, Weiwei; et al, Journal of Organic Chemistry, 2023, 88(4), 2296-2305

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfur trioxide
2.1 -
リファレンス
Synthesis and reactions of arylcarboxylic fluorosulfonic acid anhydrides
Effenberger, Franz; et al, Chemische Berichte, 1981, 114(5), 1967-71

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  3 h, 60 °C
リファレンス
Synthesis of symmetrical diaryl sulfones by homocoupling of sodium arylsulfinates
Peng, Yao, Journal of Chemical Research, 2014, 38(5), 265-268

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Diaryl sulfones
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfur trioxide
リファレンス
Preparation of bis(4-chlorophenyl)sulfone
, Germany, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  24 h, 160 °C
リファレンス
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones
Falconnet, Alban ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  2 - 3 h, 40 °C; 40 °C → rt
リファレンス
Ionic liquid-accelerated arylation of sodium arenesulfinates with diaryliodonium salts used for the synthesis of diaryl sulfones
Wang, Feng-Yan; et al, Journal of Chemical Research, 2003, (10), 620-621

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
リファレンス
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Methyl arylsulfonyl sulfates, intermediates in the synthesis of aromatic sulfones
Joly, Robert; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, 78, 527-33

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Water ,  Selectfluor Solvents: Acetonitrile ;  12 h, rt
リファレンス
Switchable Synthesis of Sulfoxides, Sulfones and Thiosulfonates through Selectfluor-Promoted Oxidation with H2O as O-Source
Guo, Xuqiang; et al, Synthesis, 2022, 54(8), 1996-2004

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Solvents: Diethyl ether
リファレンス
Hypervalent iodine in synthesis. Part 67. A convenient method for the synthesis of diaryl sulfones by palladium-catalysed arylation of sodium arenesulfinates with diaryliodonium salts
Zhou, Tao; et al, Journal of Chemical Research, 2000, (10), 474-475

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ;  rt → 100 °C; 3 h, 100 °C
リファレンス
Cu(OAc)2 mediated homo-coupling with arylsulfonyl hydrazides to synthesize biarylsulfone
Wang, Jianwei; et al, Youji Huaxue, 2014, 34(4), 767-773

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Preparation of bis(4-chlorophenyl)sulfone
, Germany, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Composition of the reaction mixture in the synthesis of 4-methyl-4'-chlorodiphenyl sulfone studied by using sulfur-35 trioxide
Andrashchuk, N. P.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(3), 540-4

4,4'-Dichlorodiphenyl sulfone Raw materials

4,4'-Dichlorodiphenyl sulfone Preparation Products

4,4'-Dichlorodiphenyl sulfone サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80-07-9)4,4'-Dichlorodiphenyl sulfone
注文番号:sfd21186
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80-07-9)
注文番号:SDF228
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):

4,4'-Dichlorodiphenyl sulfone 関連文献

4,4'-Dichlorodiphenyl sulfoneに関する追加情報

Comprehensive Overview of 4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9): Properties, Applications, and Industry Trends

4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9), often abbreviated as DCDPS, is a high-performance organic compound widely recognized for its role in polymer synthesis and specialty chemical applications. This sulfone derivative features two chlorinated phenyl groups symmetrically bonded to a sulfonyl group, imparting exceptional thermal stability and chemical resistance. Its molecular structure (C12H8Cl2O2S) and high-purity crystalline form make it indispensable in advanced material science, particularly in the production of polysulfone resins, polyethersulfone (PES), and other engineering thermoplastics.

In recent years, the demand for heat-resistant polymers has surged due to trends in electric vehicle (EV) components, 5G infrastructure, and medical sterilization devices. Researchers frequently search for "high-temperature polymer additives" or "sulfone-based monomers for membranes," reflecting 4,4'-Dichlorodiphenyl sulfone's relevance in these cutting-edge fields. The compound’s ability to enhance flame retardancy and hydrolytic stability aligns with sustainability goals, driving innovations in green chemistry and circular economy initiatives.

Synthetic methodologies for CAS 80-07-9 typically involve the Friedel-Crafts reaction of chlorobenzene with sulfuryl chloride, followed by purification via recrystallization. Industry benchmarks emphasize low residual chloride content (below 50 ppm) to ensure compatibility with sensitive polymerization processes. Analytical techniques like HPLC and GC-MS are critical for quality control, addressing common user queries such as "how to test purity of DCDPS" or "4,4'-Dichlorodiphenyl sulfone solubility in acetone."

The compound’s applications extend to water treatment membranes, where its incorporation improves fouling resistance and durability—key concerns in desalination and wastewater recycling. Environmental regulations have also spurred interest in "bio-based alternatives to sulfone polymers," though 4,4'-Dichlorodiphenyl sulfone remains unmatched in cost-performance balance. Manufacturers increasingly highlight its REACH compliance and low ecotoxicity to meet ESG criteria.

Emerging research explores DCDPS derivatives for pharmaceutical intermediates, particularly in anticancer drug scaffolds. Patent analyses reveal growing IP activity around "sulfone-modified drug delivery systems," leveraging the compound’s rigid aromatic backbone. However, challenges persist in optimizing large-scale synthesis yields and reducing energy consumption—a focal point for process engineers.

From a market perspective, the Asia-Pacific region dominates 4,4'-Dichlorodiphenyl sulfone production, with suppliers emphasizing just-in-time delivery and custom particle size distribution. Quality certifications like ISO 9001 and halal compliance are becoming competitive differentiators. As industries prioritize lightweight materials and high dielectric strength polymers, this sulfone derivative is poised for sustained growth across aerospace, electronics, and renewable energy sectors.

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